tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate
Description
The tert-butyl ester group enhances steric bulk and hydrolytic stability compared to methyl esters, making it advantageous for protective group strategies in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(2-methylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-9(2)7-13-8-10(3)11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXRFSECCIZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate typically involves the esterification of 2-methyl-3-[(2-methylpropyl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound serves as an important intermediate in organic synthesis, facilitating the production of various derivatives and complex molecules. Its ability to undergo multiple chemical reactions, such as oxidation and reduction, makes it valuable for creating new compounds.
- Reagent in Organic Reactions : It is used as a reagent in various organic reactions, including nucleophilic substitution and esterification processes. The tert-butyl group enhances solubility and stability, making it easier to handle during chemical transformations.
Biology
- Biological Activity Studies : Research indicates that tert-butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate exhibits potential biological activities. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites that may influence cellular functions.
- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms. This interaction could provide insights into metabolic pathways and the development of enzyme inhibitors.
Medicine
- Drug Development : Ongoing research explores its potential therapeutic applications, particularly as a precursor for drug development. Its unique properties may allow it to be modified into novel pharmaceuticals targeting various diseases.
- Drug Delivery Systems : The compound is being investigated for its role in drug delivery systems, where its ester functionality can enhance the bioavailability and solubility of therapeutics.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to sectors such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS 168209-18-5)
- Molecular Formula: C₉H₁₉NO₂
- Molecular Weight : 173.25 g/mol
- Purity : 98%
- Key Differences : The methyl ester group reduces steric hindrance and increases susceptibility to hydrolysis compared to the tert-butyl analog. This compound is used in R&D but lacks the stability required for prolonged synthetic steps .
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate (CAS 1221342-45-5)
- Molecular Formula: C₁₃H₂₇NO₂
- Molecular Weight : 229.36 g/mol
- Purity : 95%
- Key Differences : The pentan-3-ylamine substituent introduces a longer aliphatic chain, increasing lipophilicity (logP ~3.5 estimated) compared to the 2-methylpropyl group. This may enhance membrane permeability in drug-design contexts .
Comparison of Amine Substituents
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate (CAS 1221341-87-2)
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate (CAS 1221341-84-9)
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate (CAS 53118-66-4)
- Molecular Weight : 221.30 g/mol
- However, the methyl ester limits its metabolic stability compared to tert-butyl analogs .
Table 1: Structural and Property Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Purity | Applications |
|---|---|---|---|---|---|---|
| tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate | Not specified | C₁₂H₂₅NO₂ | ~215.25 (estimated) | 2-methylpropylamine | N/A | Pharmaceutical intermediates |
| Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate | 168209-18-5 | C₉H₁₉NO₂ | 173.25 | Methyl ester | 98% | R&D, chemical synthesis |
| tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate | 1221342-45-5 | C₁₃H₂₇NO₂ | 229.36 | Pentan-3-ylamine | 95% | Lipophilic drug candidates |
| tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate | 1221341-87-2 | C₁₄H₂₈N₂O₃ | 272.38 | Morpholine-ethylamine | N/A | Kinase inhibitors, solubility modulation |
Key Observations:
Steric Effects : The tert-butyl group in the target compound improves stability but reduces reactivity in nucleophilic acyl substitution compared to methyl esters.
Lipophilicity : Compounds with aliphatic amine substituents (e.g., pentan-3-yl) exhibit higher logP values, favoring blood-brain barrier penetration .
Polarity : Morpholine-containing analogs balance lipophilicity and water solubility, making them versatile in medicinal chemistry .
Biological Activity
Chemical Identity and Properties
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate, with the molecular formula and a molecular weight of 215.33 g/mol, is a synthetic organic compound that has attracted attention for its diverse biological activities. Its synthesis typically involves the esterification of 2-methyl-3-[(2-methylpropyl)amino]propanoic acid with tert-butyl alcohol, often catalyzed by acids such as sulfuric acid under reflux conditions .
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can act as a substrate for various enzymatic reactions, leading to the formation of active metabolites that exert biological effects. The precise molecular pathways and targets remain an area of ongoing research, but initial studies suggest potential interactions with neurotransmitter systems and metabolic pathways .
Research Findings
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For instance, research indicates that compounds structurally related to this compound can inhibit reverse transcriptase (RT) activity, with some derivatives showing IC50 values comparable to known inhibitors like NVP (IC50 = 0.13 µM) .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| NVP | 0.13 | Reference inhibitor |
| tert-Butyl derivative | 0.63 | High affinity for RT |
Case Studies
A notable case study involved the structural optimization of related compounds to enhance selectivity and potency against cyclin-dependent kinase 9 (CDK9). The findings suggested that modifications to the structure could lead to improved biological activity, highlighting the importance of chemical structure in determining therapeutic potential .
Applications in Drug Development
The compound is being explored as a precursor in drug development due to its favorable properties and biological activities. Its potential therapeutic applications include:
- Antiviral Activity : Given its inhibitory effects on reverse transcriptase, it may serve as a candidate for antiviral drug development.
- Neuropharmacology : Investigations into its effects on neurotransmitter systems could reveal applications in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via a two-step process: (1) formation of an imine intermediate through condensation of a tert-butyl ester with an aldehyde, and (2) reduction or alkylation to introduce the 2-methylpropylamino group. For example, magnesium sulfate in dichloromethane can act as a desiccant to drive imine formation . Optimization includes controlling reaction time (e.g., 48 hours for complete conversion) and using inert atmospheres to prevent ester hydrolysis. Monitoring via TLC ensures reaction progress .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and the propanoate backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in stereochemical outcomes when using different catalysts in the synthesis of this compound?
- Methodological Answer : Stereochemical inconsistencies often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To resolve this:
- Use chiral catalysts (e.g., (S)-BINOL-derived ligands) to enforce enantioselectivity.
- Perform kinetic studies under varying temperatures and solvent polarities to identify dominant pathways.
- Compare experimental optical rotation values with computational predictions (DFT calculations) .
Q. What strategies are recommended for resolving contradictory data in reaction kinetics studies involving this compound?
- Methodological Answer : Contradictions may stem from unaccounted variables like trace moisture or impurities. Strategies include:
- Conducting control experiments with rigorously dried solvents and reagents.
- Using isotopically labeled reagents (e.g., D₂O) to track proton sources in mechanistic studies.
- Replicating conditions from conflicting studies while monitoring via in-situ FTIR or Raman spectroscopy to detect intermediate species .
Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions, and how can this be leveraged in downstream applications?
- Methodological Answer : The tert-butyl group provides steric protection against nucleophilic attack, enhancing stability in acidic environments. However, it is labile under strong acids (e.g., TFA) or prolonged basic conditions. This property is exploited in peptide synthesis, where the ester acts as a temporary protecting group. Stability can be quantified via accelerated degradation studies (e.g., 1M HCl/NaOH at 25–50°C) monitored by LC-MS .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s role as a chiral building block in asymmetric catalysis?
- Methodological Answer :
- Synthesize enantiomerically pure samples via chiral column chromatography or enzymatic resolution.
- Use the compound as a ligand in transition-metal complexes (e.g., Pd or Ru) and test catalytic efficiency in asymmetric transformations (e.g., hydrogenation).
- Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Q. What are the best practices for reconciling conflicting NMR data across different studies on this compound?
- Methodological Answer :
- Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
- Re-examine coupling constants (J-values) to confirm stereochemical assignments.
- Cross-reference with X-ray crystallography data if available, as seen in structurally related esters .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
